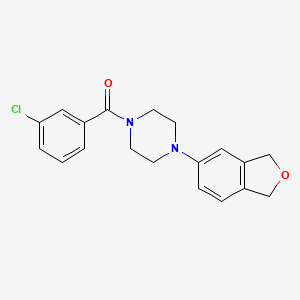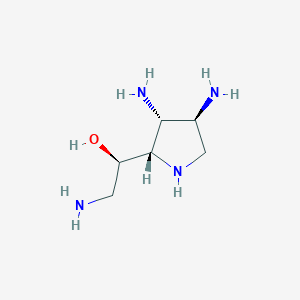
(R)-2-Amino-1-((2S,3R,4S)-3,4-diaminopyrrolidin-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-1-((2S,3R,4S)-3,4-diaminopyrrolidin-2-yl)ethanol is a chiral compound with significant importance in various fields of scientific research. This compound features a unique structure with multiple chiral centers, making it an interesting subject for stereochemical studies. Its applications span across chemistry, biology, medicine, and industry, where it is utilized for its specific biochemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-1-((2S,3R,4S)-3,4-diaminopyrrolidin-2-yl)ethanol typically involves multi-step organic reactions. One common method includes the use of chiral starting materials and catalysts to ensure the correct stereochemistry is achieved. For example, the synthesis might start with a chiral amino alcohol, which undergoes a series of reactions including protection, functional group interconversion, and deprotection steps to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or engineered microorganisms to achieve high yields and enantiomeric purity. Metabolic engineering of Escherichia coli, for instance, has been employed to produce similar compounds by optimizing the metabolic pathways and using specific enzymes to catalyze the desired reactions .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Amino-1-((2S,3R,4S)-3,4-diaminopyrrolidin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
®-2-Amino-1-((2S,3R,4S)-3,4-diaminopyrrolidin-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic effects, including its role in drug design and development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals .
Wirkmechanismus
The mechanism by which ®-2-Amino-1-((2S,3R,4S)-3,4-diaminopyrrolidin-2-yl)ethanol exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, such as enzyme inhibition or activation, receptor binding, and signal transduction. The compound’s chiral nature allows it to fit into specific active sites of enzymes or receptors, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R,4S)-4-Hydroxyisoleucine: Another chiral amino alcohol with similar stereochemistry.
(2S,3R,4S)-3,4-Dihydroxyproline: A compound with similar functional groups but different biological activity.
Uniqueness
What sets ®-2-Amino-1-((2S,3R,4S)-3,4-diaminopyrrolidin-2-yl)ethanol apart is its specific combination of chiral centers and functional groups, which confer unique biochemical properties. This makes it particularly valuable in stereochemical studies and applications where precise molecular interactions are crucial .
Eigenschaften
Molekularformel |
C6H16N4O |
|---|---|
Molekulargewicht |
160.22 g/mol |
IUPAC-Name |
(1R)-2-amino-1-[(2S,3R,4S)-3,4-diaminopyrrolidin-2-yl]ethanol |
InChI |
InChI=1S/C6H16N4O/c7-1-4(11)6-5(9)3(8)2-10-6/h3-6,10-11H,1-2,7-9H2/t3-,4+,5+,6+/m0/s1 |
InChI-Schlüssel |
WDXMODRDASMCRI-SLPGGIOYSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@H](N1)[C@@H](CN)O)N)N |
Kanonische SMILES |
C1C(C(C(N1)C(CN)O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-Dimethoxybenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B15203843.png)
![Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate hydrochloride](/img/structure/B15203845.png)


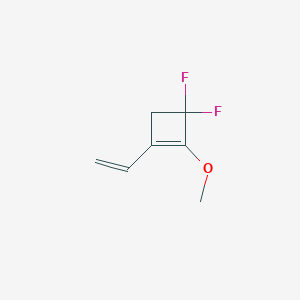
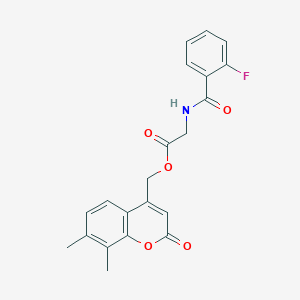
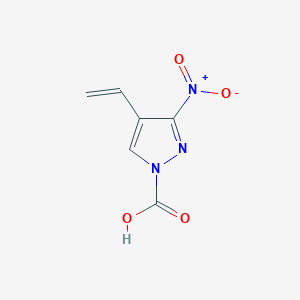

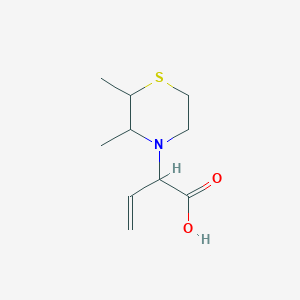
![4-Amino-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15203899.png)
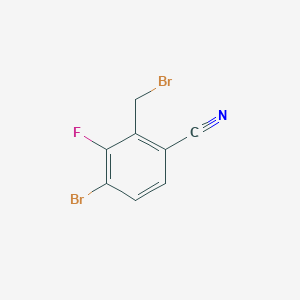
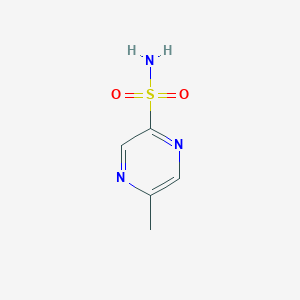
![[4-(5-Formyl-2-thienyl)phenyl]acetonitrile](/img/structure/B15203923.png)
